6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-11-6-5-9-13-15(11)18-10-14-16(13)19-20(17(14)21)12-7-3-2-4-8-12/h2-10,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHUCUKIZMEULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322678 | |
| Record name | 6-methyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866143-84-2 | |
| Record name | 6-methyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves multiple steps, starting with the formation of a suitable precursor. One common method includes the cyclization of a phenyl-substituted pyrazole derivative with a quinoline derivative under specific reaction conditions, such as high temperature and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product's purity and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may be evaluated for its efficacy in treating various diseases, including infections and cancer.
Industry: In industry, this compound can be used in the development of new materials, such as pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism by which 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazoloquinolinones exhibit diverse biological activities depending on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparisons
Key Observations
Substituent Position and Receptor Binding :
- The 2-phenyl group is conserved across most analogs, suggesting its role in anchoring to receptor pockets via π-π interactions .
- Position 6 : The target compound’s 6-methyl group may enhance lipophilicity compared to 7- or 8-substituted analogs (e.g., DK-I-56-1, DCBS54). This could improve blood-brain barrier penetration but reduce polarity-dependent receptor interactions .
- Electron-Withdrawing Groups : 8-Chloro (DCBS54) and 8-methoxy (DCBS96) substituents increase affinity for GABAA subtypes, likely due to enhanced hydrogen bonding or dipole interactions . The absence of such groups in the target compound may limit its subtype selectivity.
Synthetic Routes: The target compound’s synthesis likely parallels methods for analogs, such as cyclocondensation of substituted quinoline precursors with hydrazines . Introduction of the 6-methyl group may require regioselective alkylation or use of pre-methylated starting materials.
Toxicity and Stability: A structurally similar compound (2-phenylpyrazoloquinolin-3-one) is listed in a toxicity database, though the 6-methyl analog’s metabolic profile remains uncharacterized .
Structure-Activity Relationship (SAR) Trends
- Position 2 : Aromatic groups (phenyl, p-tolyl) are critical for GABAA/BZR binding. Substitutions here influence agonist/antagonist activity .
- Position 6-8 : Electron-donating groups (methoxy, methyl) at these positions enhance receptor affinity but may reduce solubility. Chloro groups improve selectivity for α-subunit-containing receptors .
Biological Activity
6-Methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H13N3O
- Molecular Weight : 275.31 g/mol
- CAS Number : 866143-84-2
Synthesis
The synthesis of 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves the condensation of appropriate precursors under specific conditions. Various synthetic routes have been explored, including those that utilize anthranilic acid derivatives and other heterocyclic compounds.
Antimicrobial Activity
Research has demonstrated that compounds within the pyrazoloquinoline class exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate strong activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. Some derivatives have shown MIC values as low as 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 6-Methyl-2-phenyl-pyrazoloquinoline | S. aureus | <1 |
| Other derivatives | M. smegmatis | 0.98 |
Antitumor Activity
Studies have reported that 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one exhibits antiproliferative effects against various cancer cell lines. For example:
- Compounds derived from this scaffold have shown promising results in inhibiting the growth of A549 lung cancer cells and other rapidly dividing tumor cells .
Antifungal Activity
The compound has also been evaluated for its antifungal properties, particularly against Candida albicans. Some derivatives exhibited moderate antifungal activity with MIC values indicating effectiveness .
The precise mechanisms by which 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one exerts its biological effects are still under investigation. However, molecular docking studies suggest that these compounds may interact with specific proteins involved in bacterial resistance mechanisms and tumor proliferation pathways.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound inhibited biofilm formation in MRSA strains, suggesting potential for treating infections associated with biofilm-related resistance .
- Antitumor Effects : In vitro studies showed that the compound significantly reduced cell viability in various cancer cell lines compared to non-tumorigenic fibroblasts, highlighting its selectivity towards cancerous cells .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one?
Answer: The compound can be synthesized via cyclocondensation of ethyl quinolin-4-one-3-carboxylates with aryl hydrazines under reflux conditions (e.g., using ethanol or methanol as solvents). Alkaline hydrolysis of ester intermediates with 20% NaOH in methanol at 60–70°C is effective for generating carboxylic acid derivatives, as demonstrated in related pyrroloquinolinone syntheses (yields up to 85%). Reaction monitoring via TLC and purification through recrystallization or column chromatography are critical for isolating the final product.
Advanced: How can reaction conditions be optimized to mitigate low yields during the cyclocondensation step for pyrazoloquinolinone derivatives?
Answer: Key optimizations include:
- Catalyst selection : Organocatalysts like L-proline in ethanol enhance reaction efficiency for dihydroquinolinone derivatives.
- Temperature control : Maintaining 60–70°C prevents side reactions (e.g., decomposition) while ensuring complete conversion.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
- Stoichiometric adjustments : Excess hydrazine derivatives can drive reactions to completion, as seen in analogous syntheses.
Basic: What spectroscopic and analytical techniques are essential for structural confirmation of pyrazoloquinolinone derivatives?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and aromatic proton environments (e.g., quinolinone protons at δ 8.6–7.2 ppm).
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for accurate mass confirmation).
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks, as demonstrated for 6-hydroxy-pyrroloquinolinone derivatives.
- UV-Vis spectroscopy : Confirms π→π* transitions in the quinolinone core (λmax ~404 nm in methanol).
Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectral data for pyrazoloquinolinone derivatives?
Answer:
- Cross-validation : Combine NMR, X-ray, and HRMS data to validate computational models (e.g., crystallographic data resolved tautomerism in pyrroloquinolinones).
- Dynamic effects : Account for solvent interactions and temperature-dependent conformational changes in simulations.
- Parameter adjustment : Optimize density functional theory (DFT) methods (e.g., B3LYP/6-31G*) to align with experimental conditions.
Basic: What safety protocols are critical when handling reactive intermediates in pyrazoloquinolinone synthesis?
Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact with corrosive reagents (e.g., NaOH).
- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic fumes (e.g., methanol vapors) .
- Storage : Store intermediates in airtight containers under inert atmospheres to prevent oxidation .
- Waste disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of pyrazoloquinolinone derivatives?
Answer:
- Substituent variation : Introduce electron-donating/withdrawing groups (e.g., Br, CH₃) at positions 2 and 6 to assess activity changes.
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or ELISA.
- Selectivity profiling : Compare IC₅₀ values across related targets to identify multitarget candidates.
- Molecular docking : Use crystallographic data (e.g., PDB IDs) to predict binding modes and guide synthetic modifications.
Basic: What are the stability considerations for pyrazoloquinolinone derivatives under varying storage conditions?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation, as quinolinones are prone to UV-induced isomerization .
- Moisture control : Use desiccants to avoid hydrolysis of labile groups (e.g., esters) .
- Temperature : Long-term storage at –20°C in anhydrous DMSO preserves compound integrity.
Advanced: What methodologies are effective for analyzing tautomeric equilibria in pyrazoloquinolinone derivatives?
Answer:
- Variable-temperature NMR : Monitor chemical shift changes to identify tautomeric forms (e.g., keto-enol equilibria).
- X-ray diffraction : Resolves solid-state tautomerism, as shown for 6-hydroxy-pyrroloquinolinone.
- Computational modeling : Compare Gibbs free energies of tautomers using DFT to predict dominant forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
